molecular formula C13H11N5O2S B8729359 5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide

5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide

Cat. No.: B8729359
M. Wt: 301.33 g/mol
InChI Key: FMAPRMDTIAZYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide is a useful research compound. Its molecular formula is C13H11N5O2S and its molecular weight is 301.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carbohydrazide

InChI

InChI=1S/C13H11N5O2S/c14-11-9-8(6-21-11)10(12(19)16-15)17-18(13(9)20)7-4-2-1-3-5-7/h1-6H,14-15H2,(H,16,19)

InChI Key

FMAPRMDTIAZYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(SC=C3C(=N2)C(=O)NN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid ethyl ester (20 g, 0.063 mol, prepared as described in example 25) in ethanol (400 ml) was added hydrazine hydrate (3.3 g, 0.066 mol). The reaction mixture was stirred at reflux temperature for 6 h at which time an additional portion of hydrazine hydrate (3.3 g, 0.066 mol) was added and the resulting mixture was stirred for an additional 66 h at reflux temperature. An additional portion of hydrazine hydrate (1.5 g, 0.03 mol) was added and the reaction mixture was stirred for an additional 16 h at reflux temperature. The reaction mixture was cooled and the precipitated was filtered off, washed with small portions of ethanol and dried in vacuo at 50° C. for 18 h which afforded 17.9 g (94%) of the title compound as a solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
94%

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